Cyclobutane-1,1-dicarboxylic acid benzyl ester

Description

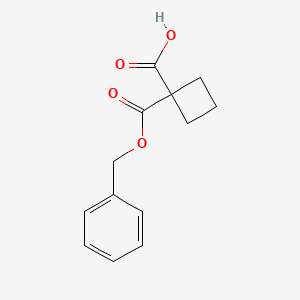

Cyclobutane-1,1-dicarboxylic acid benzyl ester is a derivative of cyclobutane-1,1-dicarboxylic acid (CBDA), where the two carboxylic acid groups are esterified with benzyl alcohol. CBDA (C₆H₈O₄, MW 144.13) is a small, strained alicyclic compound with a four-membered cyclobutane ring, synthesized via cyclization reactions such as the base-mediated reaction of 1,3-dibromopropane with malonic acid diethyl ester . Its benzyl ester form enhances solubility in organic solvents and is often used as an intermediate in pharmaceuticals and polymer synthesis. For example, CBDA derivatives have been employed in platinum(II) complexes for anticancer research . The compound’s strained ring system contributes to unique reactivity, making it valuable in cross-coupling reactions and polymer formation .

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

1-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H14O4/c14-11(15)13(7-4-8-13)12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |

InChI Key |

ODMUQWJTMHTQPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a concerted mechanism where the ketene acetal (R₂C=C(OR)₂) reacts with the electron-deficient dienophile (maleic or fumaric acid benzyl ester). Key steps include:

-

Activation : A Lewis acid (e.g., diethylaluminum chloride) coordinates to the ester carbonyl, enhancing electrophilicity.

-

Cycloaddition : The ketene acetal undergoes suprafacial addition, forming the cyclobutane ring.

-

Stereochemical Outcome :

Critical Parameters :

Benzyl Ester Synthesis

To target the 1,1-dibenzyl ester, maleic acid dibenzyl ester is reacted with a ketene acetal derived from ethyl vinyl ether. For example:

Stereoselective Isomerization of Cis/Trans Isomers

For applications requiring specific stereochemistry, thermal or catalytic isomerization adjusts the cis/trans ratio. Patent US5869737A and others describe alkali-mediated isomerization at 50–90°C.

Isomerization Protocol

-

Substrate : cis-Cyclobutane-1,2-dicarboxylic acid benzyl ester.

-

Conditions : 70°C for 12–24 hours.

Limitations : Requires high-purity starting material to avoid byproducts.

Direct Esterification of Cyclobutane-1,1-Dicarboxylic Acid

While less common, direct esterification of cyclobutane-1,1-dicarboxylic acid with benzyl alcohol offers a straightforward route. However, this method faces challenges in achieving high yields due to steric hindrance.

Acid-Catalyzed Esterification

-

Reagents : Cyclobutane-1,1-dicarboxylic acid, benzyl alcohol, H₂SO₄.

-

Conditions : Reflux in toluene with azeotropic water removal.

Comparative Analysis of Methods

Case Study: Large-Scale Synthesis

A 2021 study optimized the [2+2] cycloaddition for kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Conditions: Typically carried out in aqueous or acidic medium.

Products: Oxidation of the benzyl ester group can lead to the formation of the corresponding carboxylic acid.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

Products: Reduction of the ester group to the corresponding alcohol.

-

Substitution

Reagents: Nucleophiles such as amines or alcohols.

Conditions: Typically performed in the presence of a base like triethylamine.

Products: Substitution of the ester group with the nucleophile, forming amides or other esters.

Scientific Research Applications

Chemical Synthesis

1. Intermediates in Organic Synthesis

Cyclobutane-1,1-dicarboxylic acid benzyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various transformations that can lead to the formation of biologically active compounds. For instance, it can be utilized in reactions involving [2+2] cycloaddition processes, which are crucial for constructing cyclobutane frameworks in organic synthesis .

2. Synthesis of Antiviral Compounds

Research indicates that derivatives of this compound can be involved in the synthesis of antiviral nucleoside analogues. These compounds are essential for developing new antiviral therapies and have been shown to exhibit significant biological activity against various viral infections .

Pharmaceutical Applications

3. Drug Development

The benzyl ester derivative has been investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals. Its ability to modify biological activity through structural variation makes it a candidate for developing drugs targeting specific pathways, such as those involved in cancer treatment .

4. c-MET Inhibitors

Recent studies have highlighted the potential of cyclobutane derivatives as c-MET inhibitors, which are crucial in cancer therapy due to their role in tumor growth and metastasis. The compound's structural features enable the design of novel inhibitors that can selectively target the c-MET signaling pathway .

Material Science Applications

5. Polymer Chemistry

this compound can also be used in polymer chemistry. Its reactivity allows it to participate in the formation of coordination polymers when treated with various metal salts. This property is particularly useful for creating materials with specific mechanical and thermal properties .

6. High-Performance Materials

The unique structural characteristics of cyclobutane derivatives contribute to the development of high-performance materials. These materials can find applications in coatings, adhesives, and composites due to their enhanced stability and mechanical properties .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediates for organic reactions | Facilitates complex molecule construction |

| Pharmaceutical Development | Scaffold for antiviral compounds | Potential for new antiviral therapies |

| Drug Development | c-MET inhibitors | Targeted cancer therapy |

| Polymer Chemistry | Coordination polymer formation | Tailored material properties |

| Material Science | High-performance materials | Enhanced stability and mechanical properties |

Case Study 1: Antiviral Nucleoside Analogues

In a notable study, researchers synthesized a series of nucleoside analogues using cyclobutane-1,1-dicarboxylic acid derivatives. The resulting compounds exhibited promising antiviral activity against several strains of viruses, showcasing the compound's utility in medicinal chemistry.

Case Study 2: c-MET Inhibition

A group of researchers developed a novel class of c-MET inhibitors derived from this compound. These inhibitors were tested against various cancer cell lines and demonstrated significant inhibitory effects, indicating their potential as therapeutic agents.

Mechanism of Action

The mechanism by which cyclobutane-1,1-dicarboxylic acid benzyl ester exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for esterases, undergoing hydrolysis to release cyclobutane-1,1-dicarboxylic acid and benzyl alcohol. The cyclobutane ring can also participate in ring-opening reactions, which are useful in synthetic organic chemistry.

Comparison with Similar Compounds

Key Observations :

- Ring Strain : Cyclopropane derivatives exhibit higher angle strain (Baeyer’s theory) compared to cyclobutane, leading to greater reactivity in ring-opening reactions . Cyclopentane and cyclohexane analogs are less strained, favoring stability over reactivity.

- Synthetic Yields : Cyclopentane-1,1-dicarboxylates achieve high yields (83%) under optimized conditions (n-BuLi, THF, 50–60°C) , whereas cyclobutane-1,1-dicarboxylic acid diethyl ester synthesis yields 93.6% using CsOH and 1,3-dichloropropane .

Physical and Spectral Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|---|

| Cyclobutane-1,1-dicarboxylic acid benzyl ester | N/A | N/A | N/A | N/A |

| Cyclopentane-1,1-dicarboxylic acid methyl ester | Oil (liquid) | N/A | 1.36–2.35 (m, 8H), 3.72 (s, 3H) | 25.4 (t), 34.6 (t), 52.7 (q), 172.8 (s) |

| Cyclopropane-1,1-dicarboxylic acid methyl ester | N/A | N/A | 2.10 (s, 4H) | 172.3 (s), 23.7 (t), 19.9 (t) |

Key Observations :

- NMR Shifts : Cyclopentane derivatives show distinct multiplet signals for the -(CH₂)₄- backbone (δ 1.36–2.35) , whereas cyclopropane analogs exhibit sharp singlets (δ 2.10) due to symmetric environments .

- Acidity : Cyclopropane-1,1-dicarboxylic acid has pKa values of 1.82 and 5.43, reflecting higher acidity than cyclobutane analogs due to ring strain .

Key Observations :

- Metal Complexation : Cyclobutane-1,1-dicarboxylates form stable platinum(II) complexes with antiproliferative activity, whereas cyclopentane analogs are less explored in this context .

- Polymerization : Cyclopentane-1,1-dicarboxylates are used in polymer synthesis due to their conformational flexibility, while cyclobutane derivatives may enhance rigidity .

Biological Activity

Cyclobutane-1,1-dicarboxylic acid benzyl ester is an organic compound characterized by its unique cyclobutane structure with two carboxylic acid groups and a benzyl ester. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₈O₄

- Molecular Weight : 286.33 g/mol

- Structure : The compound consists of a cyclobutane ring with two carboxylic acid functionalities at the 1-position, one of which is esterified with a benzyl group.

Synthesis

The synthesis of this compound typically involves the [2+2] cycloaddition reaction of ketene acetals with maleic or fumaric esters, leading to stereospecific formation of the cyclobutane structure. This method allows for the introduction of various substituents, making it a versatile precursor in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The ester groups can undergo hydrolysis, releasing active intermediates that may interact with enzymes or receptors. The presence of the benzyl group can influence the binding affinity and selectivity towards specific molecular targets.

Therapeutic Potential

Research indicates that this compound may exhibit various therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of cyclobutane compounds possess antimicrobial properties, suggesting potential applications in treating infections .

- Antitumor Activity : Some derivatives have been reported to inhibit tumor growth, indicating potential as anticancer agents .

- Neuroprotective Effects : Certain analogs have demonstrated neurotropic effects, which could be beneficial in neurodegenerative diseases .

Study 1: Antimicrobial Effects

A study investigated the antimicrobial activity of cyclobutane derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as new antimicrobial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Cyclobutane derivative A | Staphylococcus aureus | 20 |

| Control (no treatment) | - | 0 |

Study 2: Antitumor Activity

In vitro assays evaluated the cytotoxic effects of cyclobutane derivatives on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, supporting their development as anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| Control (untreated) | >100 |

Study 3: Neuroprotective Properties

Research focused on the neuroprotective effects of cyclobutane derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and oxidative damage.

| Treatment | Cell Viability (%) |

|---|---|

| Cyclobutane derivative B | 85 |

| Control (oxidative stress) | 50 |

Q & A

Q. What are the standard synthetic routes for preparing cyclobutane-1,1-dicarboxylic acid benzyl ester?

this compound is typically synthesized via a two-step process:

- Step 1 : Cyclization of 1,3-dibromopropane with malonic acid diethyl ester in the presence of sodium acetate (NaOEt) to form cyclobutane-1,1-dicarboxylic acid diethyl ester .

- Step 2 : Hydrolysis of the diethyl ester to the free dicarboxylic acid, followed by esterification with benzyl alcohol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to yield the benzyl ester derivative. Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side reactions like ring-opening or over-esterification.

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Elucidation : Use NMR (¹H, ¹³C, and DEPT for stereochemical analysis), IR (to confirm ester carbonyl stretches ~1740 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) .

- Purity Assessment : HPLC with UV detection or GC-MS for volatile derivatives.

- Crystallography : Single-crystal X-ray diffraction to resolve steric effects of the cyclobutane ring and benzyl groups .

Q. How is this compound utilized in pharmaceutical research?

Cyclobutane-1,1-dicarboxylic acid derivatives are critical intermediates in synthesizing platinum-based chemotherapeutics. For example, the free acid form is a known impurity (Carboplatin Impurity B) and is studied for its coordination chemistry with metal ions like Pd²⁺ and Pt²⁺ .

Advanced Research Questions

Q. How does the steric strain of the cyclobutane ring influence reactivity in cross-coupling reactions?

The cyclobutane ring’s angle strain (per Baeyer’s theory) enhances reactivity in ring-opening or functionalization reactions. For instance:

- The transannular strain facilitates nucleophilic attacks at the 1,1-dicarboxylic acid positions, enabling Suzuki-Miyaura couplings or esterifications under mild conditions .

- Comparative studies with cyclopropane analogs show reduced stability but higher electrophilicity, making cyclobutane derivatives preferable for kinetic-controlled syntheses .

Q. What strategies resolve contradictions in reported pKa values for cyclobutane-1,1-dicarboxylic acid?

Discrepancies in pKa values (e.g., 5.48 vs. literature variations) arise from solvent effects and measurement techniques. To address this:

- Use isothermal titration calorimetry (ITC) or potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) .

- Computational modeling (DFT) to account for solvation effects and ring strain contributions to acidity .

Q. How can experimental design optimize the stability of this compound under varying conditions?

- Thermal Stability : Store at +5°C in sealed, anhydrous containers to prevent hydrolysis of the benzyl ester .

- Light Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to avoid photodegradation.

- pH-Dependent Degradation : Monitor ester hydrolysis rates via HPLC in aqueous solutions (pH 2–10) to identify stable formulation windows .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce cyclization time and improve yields .

- Contradiction Analysis : Combine experimental data (e.g., XRD, NMR) with computational models to resolve structural or reactivity ambiguities .

- Safety Protocols : Follow GHS guidelines (e.g., P280, P310 for acid handling) and use fume hoods for benzyl ester reactions due to volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.